molecular formula C14H17NS B14085185 2,2,4,4-Tetramethyl-3-(phenylimino)cyclobutane-1-thione CAS No. 102570-35-4

2,2,4,4-Tetramethyl-3-(phenylimino)cyclobutane-1-thione

Cat. No.: B14085185
CAS No.: 102570-35-4
M. Wt: 231.36 g/mol
InChI Key: IEGVRHDASDYWPU-UHFFFAOYSA-N
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Description

Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- is an organic compound with the molecular formula C14H17NO. It is a derivative of cyclobutanone, characterized by the presence of a phenylimino group and four methyl groups attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- typically involves the reaction of 2,2,4,4-tetramethylcyclobutanone with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phenylimino group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylimino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism by which Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- exerts its effects involves interactions with specific molecular targets and pathways. The phenylimino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. Additionally, the cyclobutane ring’s strained structure can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanethione, 2,2,4,4-tetramethyl-3-(phenylimino)- is unique due to the presence of both the thione and phenylimino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

102570-35-4

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3-phenyliminocyclobutane-1-thione

InChI

InChI=1S/C14H17NS/c1-13(2)11(14(3,4)12(13)16)15-10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

IEGVRHDASDYWPU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC2=CC=CC=C2)C(C1=S)(C)C)C

Origin of Product

United States

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